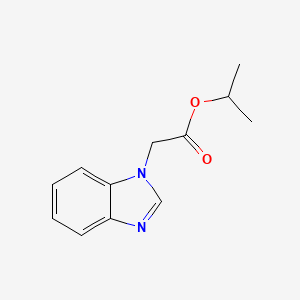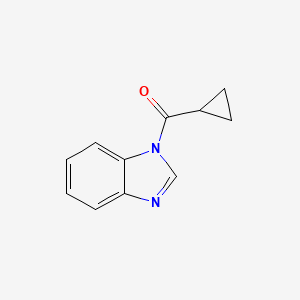
3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide is an organic compound with a complex structure that includes a cyclopentyl group, a pyridinyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 4,6-dimethyl-2-pyridine, is subjected to a series of reactions to introduce the necessary functional groups. This may involve halogenation followed by substitution reactions to introduce the cyclopentyl group.
Amidation Reaction: The intermediate is then reacted with a suitable amine to form the propanamide moiety. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The pyridinyl ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Cyclopentanone, cyclopentanoic acid.
Reduction: 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamine.
Substitution: Various substituted pyridinyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into its pharmacological properties.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-cyclopentyl-N-(4-methyl-2-pyridinyl)propanamide
- 3-cyclopentyl-N-(6-methyl-2-pyridinyl)propanamide
- 3-cyclopentyl-N-(4,6-dimethyl-3-pyridinyl)propanamide
Uniqueness
Compared to similar compounds, 3-cyclopentyl-N-(4,6-dimethyl-2-pyridinyl)propanamide stands out due to the specific positioning of the methyl groups on the pyridinyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research fields.
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
3-cyclopentyl-N-(4,6-dimethylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C15H22N2O/c1-11-9-12(2)16-14(10-11)17-15(18)8-7-13-5-3-4-6-13/h9-10,13H,3-8H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
PMDQHGLZXZWLKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)NC(=O)CCC2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methylphenyl)methyl]-2-phenoxybutanamide](/img/structure/B10978440.png)
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)


![5-Benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10978455.png)


![N-(1H-benzimidazol-2-yl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B10978468.png)
![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
![3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10978476.png)
![2-[(2-Cyclopentylacetyl)amino]benzamide](/img/structure/B10978481.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10978513.png)
